molecular formula C15H28N4O5 B1606308 Threonyl-lysyl-proline CAS No. 41961-56-2

Threonyl-lysyl-proline

Cat. No.: B1606308
CAS No.: 41961-56-2
M. Wt: 344.41 g/mol
InChI Key: WFAUDCSNCWJJAA-RHYQMDGZSA-N
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Description

Threonyl-lysyl-proline, also known as this compound, is a useful research compound. Its molecular formula is C15H28N4O5 and its molecular weight is 344.41 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

The tripeptide H-Thr-Lys-Pro-OH interacts with various enzymes, proteins, and other biomolecules. For instance, it is a part of the naturally occurring tetrapeptide tuftsin, which was discovered based on its ability to stimulate the phagocytic activity of the blood neutrophil . The molecule is active only in the free tetrapeptide form .

Cellular Effects

H-Thr-Lys-Pro-OH has significant effects on various types of cells and cellular processes. As part of the tetrapeptide tuftsin, it stimulates phagocytosis in polymorphonuclear leukocyte (PMN) cells from human, dog, rabbit, and cow, as well as with macrophages from the lung and peritoneal cavity of mice, and guinea pig and mouse bone marrow cells .

Molecular Mechanism

The molecular mechanism of action of H-Thr-Lys-Pro-OH involves its interactions with biomolecules at the molecular level. As part of tuftsin, it is released from its parent carrier molecule leukokinin by a specific enzyme on the outer surface of the membrane . This release activates the phagocytic activity of the blood neutrophil .

Temporal Effects in Laboratory Settings

As part of tuftsin, it has been shown to stimulate phagocytosis rapidly upon release from leukokinin .

Metabolic Pathways

As part of tuftsin, it is released from leukokinin, suggesting it may be involved in the metabolic pathways of these molecules .

Subcellular Localization

As part of tuftsin, it is released from leukokinin on the outer surface of the membrane, suggesting it may be localized at the cell membrane

Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O5/c1-9(20)12(17)13(21)18-10(5-2-3-7-16)14(22)19-8-4-6-11(19)15(23)24/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAUDCSNCWJJAA-RHYQMDGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962116
Record name N~2~-(2-Amino-1,3-dihydroxybutylidene)lysylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41961-56-2
Record name Threonyl-lysyl-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041961562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(2-Amino-1,3-dihydroxybutylidene)lysylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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